3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0877105
InChI:
InChI=1S/C22H22N2O3S/c1-15-8-7-11-20(17(15)3)24-28(26,27)21-14-18(13-12-16(21)2)22(25)23-19-9-5-4-6-10-19/h4-14,24H,1-3H3,(H,23,25)
SMILES:
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C)C
Molecular Formula:
C22H22N2O3S
Molecular Weight:
394.5 g/mol
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide
CAS No.:
Cat. No.: VC0877105
Molecular Formula: C22H22N2O3S
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N2O3S |
|---|---|
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide |
| Standard InChI | InChI=1S/C22H22N2O3S/c1-15-8-7-11-20(17(15)3)24-28(26,27)21-14-18(13-12-16(21)2)22(25)23-19-9-5-4-6-10-19/h4-14,24H,1-3H3,(H,23,25) |
| Standard InChI Key | PORAJPYXAQNKBN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator